Ethyl 2-methyl-3-oxothiane-2-carboxylate
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Overview
Description
Ethyl 2-methyl-3-oxothiane-2-carboxylate is an organic compound with the molecular formula C9H14O3S It is a derivative of thiane, a six-membered sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-3-oxothiane-2-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with 2-chlorothiophene in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the thiane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-3-oxothiane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiane derivatives.
Scientific Research Applications
Ethyl 2-methyl-3-oxothiane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-oxothiane-2-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-3-oxothiane-2-carboxylate: Unique due to the presence of the thiane ring.
Ethyl 2-methyl-3-oxotetrahydrothiopyran-2-carboxylate: Similar structure but different ring size.
Ethyl 2-methyl-3-oxothiophene-2-carboxylate: Contains a thiophene ring instead of a thiane ring.
Uniqueness
This compound is unique due to its six-membered thiane ring, which imparts distinct chemical properties and reactivity compared to other sulfur-containing heterocycles.
Properties
IUPAC Name |
ethyl 2-methyl-3-oxothiane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3S/c1-3-12-8(11)9(2)7(10)5-4-6-13-9/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRFOXXLBNRKSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(=O)CCCS1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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